Cas no 1270213-02-9 ((3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL)

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-ol is a chiral intermediate with significant utility in pharmaceutical synthesis. Its stereospecific (R)-configuration and functional group diversity—comprising an amino group, a hydroxyl group, and halogenated aromatic moiety—make it a versatile building block for the development of bioactive compounds. The presence of bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, while the amino and hydroxyl groups facilitate further derivatization. This compound is particularly valuable in the synthesis of enantiomerically pure drugs, offering precise control over stereochemistry. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways, making it a preferred choice for medicinal chemistry applications.
(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL structure
1270213-02-9 structure
Product name:(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL
CAS No:1270213-02-9
MF:C9H11BrFNO
MW:248.092145204544
CID:5589175
PubChem ID:131118339

(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL
    • Benzenepropanol, γ-amino-3-bromo-5-fluoro-, (γR)-
    • 1270213-02-9
    • EN300-1164113
    • SCHEMBL24726409
    • Inchi: 1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1
    • InChI Key: HITKMUZOWOVZKU-SECBINFHSA-N
    • SMILES: C(O)C[C@@H](N)C1=CC(F)=CC(Br)=C1

Computed Properties

  • Exact Mass: 247.00080g/mol
  • Monoisotopic Mass: 247.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1164113-50mg
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
50mg
$1129.0 2023-10-03
Enamine
EN300-1164113-10000mg
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
10000mg
$5774.0 2023-10-03
Enamine
EN300-1164113-0.05g
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
0.05g
$900.0 2023-06-08
Enamine
EN300-1164113-2.5g
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
2.5g
$2100.0 2023-06-08
Enamine
EN300-1164113-0.5g
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
0.5g
$1027.0 2023-06-08
Enamine
EN300-1164113-1.0g
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
1g
$1070.0 2023-06-08
Enamine
EN300-1164113-100mg
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
100mg
$1183.0 2023-10-03
Enamine
EN300-1164113-0.25g
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
0.25g
$985.0 2023-06-08
Enamine
EN300-1164113-2500mg
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
2500mg
$2631.0 2023-10-03
Enamine
EN300-1164113-1000mg
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol
1270213-02-9
1000mg
$1343.0 2023-10-03

(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Related Literature

Additional information on (3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL

(3R)-3-Amino-3-(3-Bromo-5-Fluorophenyl)Propan-1-Ol: A Comprehensive Overview

The compound with CAS No. 1270213-02-9, commonly referred to as (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and development.

Structural Analysis

The molecular structure of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol consists of a central chiral carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring. The phenyl ring is further substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position, creating a highly electron-deficient aromatic system. This substitution pattern is critical for the compound's reactivity and biological activity.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center, ensuring high enantiomeric excess (ee). The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its molecular formula and stereochemistry.

Pharmacological Properties

Research into the pharmacological properties of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol has revealed its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for the treatment of conditions such as hypertension and chronic pain. Additionally, its ability to modulate ion channels has been explored in preclinical models of epilepsy.

Biological Activity

The biological activity of this compound is influenced by its unique combination of functional groups. The amino group contributes to hydrogen bonding capabilities, while the hydroxyl group enhances solubility and bioavailability. The bromine and fluorine substituents on the phenyl ring play a crucial role in modulating the compound's lipophilicity and electronic properties, which are essential for its interaction with biological targets.

Applications in Drug Development

Recent studies have highlighted the potential of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol as a template for designing novel therapeutic agents. Its ability to inhibit key enzymes involved in inflammation and oxidative stress makes it a valuable tool in anti-inflammatory drug development. Furthermore, its role as a chiral building block in asymmetric synthesis has opened new avenues for constructing complex molecules with high enantioselectivity.

Future Directions

The future of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol lies in its continued exploration as a lead compound for drug discovery. Ongoing research aims to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area.

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